Phosphotungstic acid hydrate
Description
Phosphotungstic acid hydrate (H₃PW₁₂O₄₀·xH₂O), a Keggin-type heteropolyacid (HPA), is a dual-functional catalyst with acidic and redox properties. Its structure comprises a central phosphate (PO₄³⁻) tetrahedron surrounded by twelve tungsten oxide (WO₃) octahedra, forming a highly symmetric anion . The compound is highly soluble in water (0.5 g/10 mL) and exhibits a melting point of ~95°C . It is widely used in catalysis (e.g., oxidative dehydrogenation, biomass conversion, and epoxidation), bioassays, and materials science due to its high acidity (pH ~2 in aqueous solutions) and thermal stability up to ~300°C before decomposition .
Properties
IUPAC Name |
phosphoric acid;trioxotungsten;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3O4P.H2O.36O.12W/c1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h(H3,1,2,3,4);1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFBYUADVDVJQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.OP(=O)(O)O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H5O41PW12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583755 | |
| Record name | Phosphoric acid--trioxotungsten--water (1/12/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2898.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12501-23-4 | |
| Record name | Phosphoric acid--trioxotungsten--water (1/12/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tungstate(3-), tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO':κO':κO':κO'':κO'':κO'':κO''':κO''':κO''']]dodeca-, hydrogen, hydrate (1:3:?) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.885 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Stepwise Protocol and Chemical Interactions
Dissolving 1000 g of sodium tungstate (Na₂WO₄·2H₂O) and 160 g of disodium hydrogen phosphate (Na₂HPO₄) in 1500 mL of boiling water initiates the reaction. Concentrated hydrochloric acid (800 mL) is added dropwise under stirring, protonating tungstate ions to form reactive polytungstic species. Cooling the mixture to room temperature facilitates the addition of 600 mL diethyl ether, which selectively complexes phosphotungstic acid into a distinct middle liquid layer. Repeated washing with water removes residual chloride and sodium ions, while aeration induces crystallization of the final product.
Key Parameters:
Limitations and Industrial Challenges
Despite its reliability, this method faces criticism for using large volumes of volatile ether (flash point: -45°C), posing explosion risks. Emulsification during extraction complicates phase separation, reducing yield to 70–75%. Additionally, residual phosphate impurities (up to 5 wt%) necessitate costly recrystallization.
Modern Solvent Extraction Techniques
Recent patents describe alcohol-based extraction methods that circumvent ether-related hazards. These methods leverage high-molecular-weight alcohols (C₇–C₂₀) as extractants, achieving >95% phosphotungstic acid recovery.
Scheme A: White Tungstic Acid Route
White tungstic acid (H₂WO₄) or artificial scheelite (CaWO₄) reacts with phosphoric acid (H₃PO₄) in sulfuric acid (1–4 M) to form a tungsten-phosphorus mixed solution. A 10–30% v/v solution of heptanol or octanol in sulfonated kerosene extracts phosphotungstic acid at an organic-to-aqueous phase ratio of 2:1. Stripping the loaded organic phase with distilled water (3:1 phase ratio) yields a pure solution suitable for spray drying.
Advantages Over Ether Method:
Scheme B: Sodium Tungstate Direct Acidification
Industrial sodium tungstate crystals are dissolved in water and acidified with H₃PO₄ and H₂SO₄ to pH 0.5–1.0. Extraction with 20% v/v decanol in kerosene (phase ratio 1:3) isolates phosphotungstic acid, which is stripped using ammonia water to form ammonium phosphotungstate. Subsequent ion exchange removes NH₄⁺, yielding high-purity hydrate crystals.
Comparative Analysis of Preparation Methods
Ion Exchange and Crystallization Innovations
Resin-Based Purification
Cation-exchange resins (e.g., Amberlite IR-120) selectively adsorb Na⁺ and Ca²⁺ from crude phosphotungstic acid solutions, achieving 99.9% metal removal. Subsequent anion-exchange resins (Dowex 1x8) eliminate residual phosphate, enabling direct crystallization.
Spray Drying Optimization
Feeding the stripped solution (200–300 g/L WO₃) into a centrifugal atomizer at 150°C produces spherical hydrate particles (10–50 μm) with 1–3% moisture content. This eliminates the need for thermal evaporation, reducing energy use by 40%.
Environmental and Economic Impact
Modern methods reduce wastewater generation by 60% through solvent recycling and closed-loop stripping. The global this compound market, valued at $24M in 2023, is projected to reach $35M by 2030, driven by adoption of green synthesis protocols. Key manufacturers like Thermo Fisher Scientific and Merck prioritize alcohol-based routes to meet REACH and EPA guidelines .
Chemical Reactions Analysis
Phosphotungstic acid hydrate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic reactions.
Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.
Substitution: It can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include hydrochloric acid, sodium tungstate, and phosphoric acid. The major products formed from these reactions depend on the specific conditions and reactants used .
Scientific Research Applications
Chemical Properties and Preparation
Phosphotungstic acid hydrate is typically represented by the formula , where can vary based on hydration levels. It can be synthesized by reacting sodium tungstate with phosphoric acid, often in an acidic environment to facilitate the formation of the heteropolyacid . The compound is known for its high solubility in water and polar solvents, making it suitable for various applications.
Catalysis
This compound serves as an effective catalyst in both homogeneous and heterogeneous reactions due to its high acidity and thermal stability. Key catalytic applications include:
- Homogeneous Catalysis :
- Hydrolysis of propene to produce 2-propanol.
- Prins reaction for synthesizing alcohols from alkenes.
- Heterogeneous Catalysis :
Histology
In histological applications, this compound is utilized for staining biological specimens. It is a crucial component of:
- Phosphotungstic Acid Hematoxylin (PTAH) : Used for staining cell structures in microscopy.
- Negative Staining : Employed in transmission electron microscopy (TEM) to enhance contrast by binding to tissue and viral structures due to its electron-dense nature .
Analytical Chemistry
This compound is recognized for its role as a universal precipitant for proteins in analytical procedures. It effectively precipitates polar proteins without affecting α-amino groups, making it valuable in protein analysis and separation techniques .
Pigments and Dyes
The compound is used in the dyeing industry to precipitate dyes as "lakes," particularly basic dyes and triphenylmethane dyes. Its ability to act as a mordant enhances dye binding to fabrics .
Material Science
Recent studies explore the use of this compound in creating composite materials, particularly in fuel cell technology. Its incorporation into proton exchange membranes has shown potential for improving performance characteristics .
Data Table: Summary of Applications
| Application Area | Specific Uses | Mechanism/Notes |
|---|---|---|
| Catalysis | Hydrolysis, Prins reaction, dehydration | Homogeneous and heterogeneous catalysis |
| Histology | Staining specimens (PTAH), negative staining | Enhances contrast in microscopy |
| Analytical Chemistry | Protein precipitation | Universal precipitant for polar proteins |
| Pigments and Dyes | Dye precipitation (lakes) | Acts as a mordant for dye binding |
| Material Science | Composite membranes for fuel cells | Improves proton conductivity |
Case Study 1: Catalytic Efficiency
A study investigated the efficiency of this compound as a catalyst in the hydrolysis of propene. The results indicated a significant increase in reaction rate compared to traditional catalytic methods, demonstrating its potential in industrial applications .
Case Study 2: Histological Applications
In histological research, phosphotungstic acid hematoxylin was employed to stain neuronal tissues, revealing intricate cellular structures that were otherwise difficult to visualize. This application underscores the importance of phosphotungstic acid in biological imaging techniques .
Case Study 3: Fuel Cell Development
Research into composite proton exchange membranes incorporating this compound showed improved performance metrics over conventional materials. This advancement highlights its potential role in enhancing fuel cell technology, which is critical for sustainable energy solutions .
Mechanism of Action
The mechanism of action of phosphotungstic acid hydrate involves its high acidity, which allows it to act as a strong acid catalyst in various chemical reactions. It can facilitate the formation of intermediate complexes with reactants, thereby lowering the activation energy and increasing the reaction rate. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Phosphotungstic acid hydrate is often compared to other HPAs, such as silicotungstic acid hydrate (H₄SiW₁₂O₄₀) and phosphomolybdic acid hydrate (H₃PMo₁₂O₄₀) , as well as tungstosilicic acid (Si-HPA). Key differentiating factors include catalytic activity, acidity, thermal stability, and application-specific performance.
Catalytic Activity
Acidity and Stability
- Acidity Strength : H₃PW₁₂O₄₀·xH₂O > H₄SiW₁₂O₄₀·xH₂O > H₃PMo₁₂O₄₀·xH₂O. Phosphotungstic acid’s higher Brønsted acidity stems from the electronegative phosphate center and strong W–O–W bridging .
- Thermal Stability : H₃PW₁₂O₄₀·xH₂O retains structure up to ~300°C, while H₃PMo₁₂O₄₀ decomposes at lower temperatures (~250°C) due to weaker Mo–O bonds .
- Hydration Effects : Hydrate water in H₃PW₁₂O₄₀·xH₂O enhances proton mobility but reduces thermal stability compared to anhydrous forms .
Structural and Solubility Differences
| Property | H₃PW₁₂O₄₀·xH₂O | H₄SiW₁₂O₄₀·xH₂O | H₃PMo₁₂O₄₀·xH₂O |
|---|---|---|---|
| Central Atom | P⁵⁺ | Si⁴⁺ | P⁵⁺ |
| Addenda Atoms | W⁶⁺ | W⁶⁺ | Mo⁶⁺ |
| Solubility in Water | 0.5 g/10 mL | 0.4 g/10 mL | 0.6 g/10 mL |
| Melting Point | ~95°C | ~90°C | ~80°C |
Biological Activity
Phosphotungstic acid hydrate (PTA) is a heteropoly acid with significant biological activity, primarily recognized for its applications in biochemical assays and histological staining. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Phosphotungstic acid has the chemical formula H₃PW₁₂O₄₀ and typically exists as a hydrate, commonly the 24-hydrate form. Its structure is characterized by a Keggin-type anion composed of twelve tungsten atoms surrounded by a phosphoric acid group. This unique structure contributes to its electron density and reactivity, making it suitable for various biological applications .
Mechanisms of Biological Activity
1. Negative Staining in Electron Microscopy:
PTA is widely used as a negative stain in electron microscopy due to its high electron density. It adsorbs onto biological tissues, viruses, and polysaccharides, enhancing contrast in imaging. The mechanism of adsorption is primarily electrostatic rather than hydrogen bonding, which allows for effective staining across different pH levels .
2. Protein Precipitation:
Phosphotungstic acid functions as a universal precipitant for polar proteins. It selectively precipitates proteins containing guanidino, ε-amino, and imidazole groups while showing no precipitation with α-amino groups. This property is utilized in various analytical procedures to isolate proteins from complex mixtures .
3. Medicinal Applications:
Research into the medicinal properties of PTA is limited but includes studies on its effects on liver necrosis in rat models. These studies suggest potential therapeutic applications, although further research is necessary to fully understand the implications .
Table 1: Summary of Biological Activities
Case Study: Phosphotungstic Acid in Biosensing
A recent study demonstrated the use of phosphotungstic acid-modified materials for biosensing applications. The composite materials showed enhanced sensitivity and selectivity for glucose detection, leveraging the peroxidase-like activity of nanoparticles combined with PTA . This highlights PTA's potential role in developing advanced biosensors for clinical diagnostics.
Future Directions
The ongoing research into this compound suggests promising avenues for its application in both analytical chemistry and medicinal fields. Future studies should focus on:
- Mechanistic Studies: Further elucidation of the mechanisms underlying protein precipitation and staining properties.
- Therapeutic Research: Expanding investigations into its medicinal properties, particularly regarding liver health.
- Biosensor Development: Exploring PTA's role in enhancing the performance of biosensors through composite materials.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying phosphotungstic acid hydrate?
- Synthesis : PTA is typically synthesized by recrystallization from aqueous solutions. For lab-scale preparation, dissolve commercially available PTA in deionized water, filter to remove insoluble impurities, and evaporate under moderate heating (60–80°C) until crystallization occurs .
- Purification : Post-synthesis, thermal gravimetric analysis (TGA) is recommended to assess hydration levels. Recrystallized samples should show a consistent weight loss profile (e.g., ~10–15% mass loss up to 300°C, corresponding to water removal) .
- Contaminant Control : Monitor impurities (e.g., chloride, sulfate) via ion chromatography, ensuring levels meet analytical-grade standards (e.g., ≤0.03% Cl⁻, ≤0.02% SO₄²⁻) .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Safety Protocols :
- Wear acid-resistant gloves, eye protection, and lab coats due to its corrosive nature (H314: causes severe skin burns) .
- In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .
- Storage : Store in airtight glass containers at room temperature (10–30°C) away from moisture. Prolonged exposure to humidity can alter hydration states, affecting catalytic properties .
Q. What characterization techniques are essential for confirming the structural integrity of this compound?
- FT-IR Spectroscopy : Identify Keggin structure signatures (e.g., bands at 1090 cm⁻¹ [P–O], 890 cm⁻¹ [W–O–W]) .
- Thermal Gravimetric Analysis (TGA) : Quantify hydration levels and thermal stability (e.g., dehydration steps between 50–300°C) .
- Elemental Analysis : Verify stoichiometry (e.g., H₃PW₁₂O₄₀·xH₂O) and trace metal content (e.g., ≤0.005% Pb) .
| Technique | Key Parameters | Reference |
|---|---|---|
| FT-IR | 400–4000 cm⁻¹ in KBr pellets | |
| TGA | 10°C/min ramp under He flow | |
| ICP-MS | Detection limits: 0.1 ppm for heavy metals |
Advanced Research Questions
Q. How does the hydration state of phosphotungstic acid affect its catalytic activity in acid-catalyzed reactions?
- Mechanistic Insight : Anhydrous PTA (H₃PW₁₂O₄₀) exhibits stronger Brønsted acidity due to proton localization on terminal oxygen atoms, enhancing activity in reactions like glycerol dehydration . Hydrated forms (e.g., H₃PW₁₂O₄₀·6H₂O) show reduced acidity, as water molecules stabilize protons via hydrogen bonding .
- Experimental Design :
- Prepare anhydrous PTA by heating at 110°C for 6 hours under vacuum .
- Compare catalytic performance in esterification reactions (e.g., ethyl levulinate synthesis) using hydrated vs. anhydrous forms .
Q. What experimental and computational approaches resolve contradictions in the protonation sites of phosphotungstic acid?
- Contradiction : Some studies suggest protons reside on bridging oxygens, while others propose terminal sites .
- Resolution Strategies :
- Computational : Density functional theory (DFT) calculates proton affinities. Terminal oxygens (W=O) exhibit lower proton affinity (~1100 kJ/mol) compared to bridging sites (~1200 kJ/mol), favoring terminal protonation .
- Experimental : In-situ FT-IR under controlled humidity shows shifting absorption bands (e.g., 890 → 920 cm⁻¹ upon dehydration), supporting terminal proton dominance in anhydrous PTA .
Q. What strategies mitigate deactivation of phosphotungstic acid catalysts during continuous reactions?
- Causes of Deactivation : Leaching of active species (e.g., WO₃) or pore blockage in supported catalysts .
- Mitigation Methods :
- Support Engineering : Immobilize PTA on high-surface-area carriers (e.g., H-ZSM-5, SBA-15) via wet impregnation (20 wt.% loading, calcined at 350°C for 4 hours) to reduce leaching .
- Regeneration : Treat spent catalysts with 0.1 M H₂SO₄ to dissolve adsorbed byproducts, followed by re-calcination .
Notes on Data Discrepancies
- Molecular Formula : Variations exist in literature (e.g., H₅O₈PW vs. H₃PO₄·12WO₃·xH₂O ). These reflect differences in hydration states and analytical methods. Always report hydration level (x) via TGA .
- Safety Classifications : Conflicting WGK ratings (WGK 2 in vs. unclassified in ) likely stem from regional regulatory standards. Follow institutional guidelines for disposal.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
